2-(Spiro[3.3]heptan-2-yl)acetic acid
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Overview
Description
2-(Spiro[33]heptan-2-yl)acetic acid is a chemical compound with the molecular formula C9H14O2 It features a unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an acetic acid moiety attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Spiro[3.3]heptan-2-yl)acetic acid typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a involving a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: The spirocyclic intermediate is then reacted with a halogenated acetic acid derivative, such as bromoacetic acid, in the presence of a base like sodium hydroxide, to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Spiro[3.3]heptan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amides or esters.
Scientific Research Applications
2-(Spiro[3.3]heptan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Spiro[3.3]heptan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its binding properties. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-(Spiro[3.3]heptan-1-yl)acetic acid
- 2-(Spiro[4.4]nonan-2-yl)acetic acid
- 2-(Spiro[3.3]heptan-3-yl)acetic acid
Comparison: 2-(Spiro[3.3]heptan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the position of the acetic acid moiety. Compared to 2-(Spiro[3.3]heptan-1-yl)acetic acid, the position of the acetic acid group at the second carbon in the spirocyclic ring provides different reactivity and binding properties. Similarly, 2-(Spiro[4.4]nonan-2-yl)acetic acid has a larger spirocyclic ring, which affects its steric and electronic properties.
Properties
IUPAC Name |
2-spiro[3.3]heptan-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWZYGGDLMOIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168959-86-0 |
Source
|
Record name | 2-{spiro[3.3]heptan-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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